tert-Butyl 3-((N-methylthiophene-3-carboxamido)methyl)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 3-((N-methylthiophene-3-carboxamido)methyl)pyrrolidine-1-carboxylate is an organic compound that features a pyrrolidine ring substituted with a tert-butyl ester and an N-methylthiophene-3-carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((N-methylthiophene-3-carboxamido)methyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl ester group. The N-methylthiophene-3-carboxamide group is then attached through an amide bond formation reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like Dess-Martin periodinane for oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((N-methylthiophene-3-carboxamido)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Dess-Martin periodinane.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidine ring and the thiophene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Dess-Martin periodinane, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, methanol, tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl 3-((N-methylthiophene-3-carboxamido)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials with specific chemical properties
Mechanism of Action
The mechanism of action of tert-Butyl 3-((N-methylthiophene-3-carboxamido)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the thiophene and pyrrolidine moieties play crucial roles in its activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 3-((N-methylthiophene-3-carboxamido)methyl)pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring with a tert-butyl ester and an N-methylthiophene-3-carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
tert-butyl 3-[[methyl(thiophene-3-carbonyl)amino]methyl]pyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-16(2,3)21-15(20)18-7-5-12(10-18)9-17(4)14(19)13-6-8-22-11-13/h6,8,11-12H,5,7,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKMEJJXUBRQEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN(C)C(=O)C2=CSC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101114895 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-[[methyl(3-thienylcarbonyl)amino]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101114895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1420816-73-4 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-[[methyl(3-thienylcarbonyl)amino]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1420816-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-[[methyl(3-thienylcarbonyl)amino]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101114895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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